5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Description
5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a naphthalen-1-yl group at position 5, a trifluoromethyl (CF₃) group at position 7, and a carboxylic acid moiety at position 3. The naphthalene substituent enhances lipophilicity and π-π stacking interactions, while the CF₃ group contributes to metabolic stability and electron-withdrawing effects. The carboxylic acid at position 3 enables hydrogen bonding and salt formation, influencing solubility and binding affinity .
Properties
IUPAC Name |
5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N3O2/c19-18(20,21)15-8-14(23-16-13(17(25)26)9-22-24(15)16)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQLJUPTMKLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it may interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit cdk2, a key regulator of cell cycle progression. This suggests that the compound may have effects on cell cycle regulation and other related pathways.
Pharmacokinetics
The compound’s molecular weight of 35729 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Biological Activity
5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 357.29 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological significance.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. For instance, studies have indicated that related compounds exhibit significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown effectiveness against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells .
Biological Activity Overview
Case Studies and Research Findings
- Anti-inflammatory Effects :
- Anticancer Research :
- Insecticidal Activity :
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving the modulation of key signaling pathways associated with cancer cell proliferation and survival.
- Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. The dual role of related metabolites in neuroprotection highlights the potential for this compound in treating neurodegenerative diseases .
Cancer Treatment
The ability of 5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid to inhibit cancer cell lines has been documented in various studies. Its mechanism may involve:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting specific kinases involved in tumor growth and metastasis.
- Induction of Apoptosis : Investigations into its apoptotic effects on cancer cells reveal promising results, suggesting that it may trigger programmed cell death pathways.
Neurological Disorders
The compound's potential role in neuroprotection suggests applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Its interactions with glutamate receptors could mitigate excitotoxicity, a common pathway leading to neuronal damage .
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of a related pyrazolo[1,5-A]pyrimidine derivative on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, supporting further exploration into structure-activity relationships to optimize efficacy.
Case Study 2: Neuroprotective Properties
Research focused on the neuroprotective effects of similar compounds demonstrated that they could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests that this compound could be developed as a therapeutic agent for neurodegenerative diseases.
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The carboxylic acid group at position 3 undergoes esterification and hydrolysis, enabling reversible functionalization:
Esterification
Reaction of the carboxylic acid with ethanol in the presence of acid catalysts produces the ethyl ester derivative. For example:
text5-Naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid + ethanol → Ethyl 5-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Conditions : Ethanol, H<sup>+</sup> catalyst, reflux.
Yield : 85–89% (purified via silica gel chromatography) .
Hydrolysis
The reverse reaction (saponification) regenerates the carboxylic acid:
textEthyl ester + LiOH (aq) → 5-Naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Conditions : THF/H<sub>2</sub>O, LiOH (3 equiv.), room temperature, 12 h.
Yield : 89% .
Amide Coupling Reactions
The carboxylic acid participates in amide bond formation, critical for bioconjugation or prodrug synthesis.
Example: Estrone Conjugation
textAcid + estrone → 5-Naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxy-estrone
Conditions :
-
Reagents: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), DMAP, CH<sub>2</sub>Cl<sub>2</sub>.
General Amidation Protocol
| Reagent | Solvent | Catalyst | Yield | Source |
|---|---|---|---|---|
| Primary/Secondary amine | DCM | EDC/DMAP | 70–90% |
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes substitution at electron-rich positions, influenced by the trifluoromethyl group’s electron-withdrawing effect:
Bromination
Bromination at position 3 proceeds via PyBroP-mediated activation:
text3-OH derivative → 3-Br derivative
Conditions : PyBroP, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 12 h.
Yield : 94% .
Amination/Thiolation
Nucleophilic substitution (S<sub>N</sub>Ar) at position 5 with amines or thiols:
text3-Br derivative + amine/thiol → 5-Amino/mercapto derivative
Conditions : 1,4-Dioxane, 110°C, 12 h.
| Nucleophile | Yield | Source |
|---|---|---|
| Morpholine | 91% | |
| Benzylthiol | 85% |
Cross-Coupling Reactions
The Suzuki-Miyaura reaction enables arylation at position 3:
General Protocol
text3-Br derivative + Aryl boronic acid → 3-Aryl derivative
Conditions : Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O, 100°C.
Yield : 77–91% .
| Boronic Acid | Product | Yield |
|---|---|---|
| Phenyl | 3-Phenyl derivative | 88% |
| 4-Methoxyphenyl | 3-(4-MeO-Ph) derivative | 85% |
Functionalization via β-Enaminones
Cyclocondensation with β-enaminones introduces substituents at position 2:
text5-Amino-3-hetarylpyrazole + β-enaminone → 2-Aryl-5-hydroxy derivative
Conditions : Excess β-enaminone, reflux, 24 h.
Yield : 71% (without chromatography) .
Acid-Base Reactions
The carboxylic acid exhibits typical acid-base behavior:
textAcid + NaOH → Sodium salt (water-soluble)
Applications : Enhances bioavailability for pharmaceutical formulations .
Comparison with Similar Compounds
Substituent Variations at Positions 5, 7, and 3
The table below highlights key structural differences and their implications:
*Molecular formulas and weights are calculated or inferred from structural data where explicit values were unavailable in evidence.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-naphthalen-1-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling 5-aminopyrazole precursors with enaminones or heteroaryl ketones in solvents like ethanol or DMF. For example, intermediates like ethyl carboxylates are hydrolyzed to carboxylic acids under acidic conditions . Structural confirmation relies on NMR (¹H/¹³C), IR, and mass spectrometry. Purity is assessed via melting point analysis and elemental composition verification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- ¹H NMR : Signals for the trifluoromethyl group appear as a singlet near δ 3.9–4.2 ppm. Naphthalene protons show aromatic splitting patterns (δ 7.2–8.5 ppm) .
- ¹³C NMR : The carboxylic acid carbon resonates at ~170 ppm, while the pyrimidine ring carbons appear between 150–160 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weights (±0.5 Da) .
Q. What solvent systems and crystallization methods optimize yield and purity during synthesis?
- Methodology : Recrystallization from ethanol/DMF mixtures improves purity, while pyridine is used as a base in coupling reactions to minimize side products. Acidic workup (e.g., HCl) neutralizes excess reagents .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity compared to other substituents (e.g., cyclopropyl or phenyl)?
- Methodology : Comparative studies using enzyme inhibition assays (e.g., PI3K) reveal that the trifluoromethyl group enhances binding affinity due to its electronegativity and steric effects. For example:
Q. What strategies resolve contradictions in reported biological activities across similar pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Meta-analysis : Cross-reference enzyme assay conditions (e.g., ATP concentration, pH) to identify variability. For instance, PI3K inhibition data may differ if assays use 1 mM vs. 10 µM ATP .
- Structural Modeling : Overlay crystal structures (e.g., PDB 8HH) to assess substituent-induced conformational changes in binding pockets .
- SAR Studies : Systematically replace substituents (e.g., naphthalen-1-yl vs. pyridin-3-yl) to isolate contributions to activity .
Q. How can reaction conditions (temperature, catalyst) be optimized to suppress byproducts like regioisomers or dimerized species?
- Methodology :
- Temperature Control : Reactions at 80–100°C in DMF minimize dimerization vs. higher temperatures (>120°C) .
- Catalytic Additives : Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve regioselectivity in heterocyclic couplings (yield >85% vs. 60% without catalyst) .
- HPLC Monitoring : Track reaction progress using C18 columns and acetonitrile/water gradients to detect early-stage intermediates .
Q. What in vitro assays are most reliable for evaluating this compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Profiling : Use radiometric assays (³³P-ATP) to measure inhibition across a panel of 50+ kinases. Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, EGFR) .
- Cellular Assays : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) using MTT assays. Correlate results with Western blotting for phosphorylated downstream targets (e.g., AKT) .
Data Contradiction Analysis
Q. Why do some studies report high antiproliferative activity while others show minimal effects?
- Key Factors :
- Cell Line Variability : Sensitivity varies by genetic background (e.g., KRAS-mutant vs. wild-type cells) .
- Metabolic Stability : The carboxylic acid moiety may reduce cell permeability in certain media (e.g., high serum content). Methyl ester prodrugs can bypass this limitation .
- Off-Target Effects : Off-target kinase inhibition (e.g., FLT3) may mask primary activity in broad-spectrum assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
